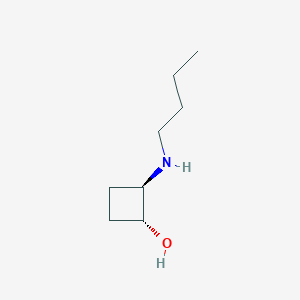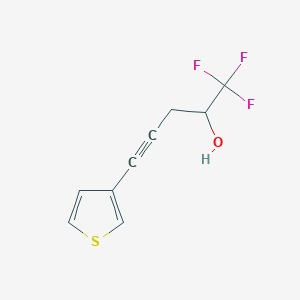![molecular formula C11H13F2NO B1485604 trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867350-62-6](/img/structure/B1485604.png)
trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol
Übersicht
Beschreibung
trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol: is a cyclobutane derivative that has garnered significant interest in recent years due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclobutane ring substituted with a 2,4-difluorophenyl group and an amino alcohol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 2,4-Difluorophenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The reaction conditions are generally mild and functional group tolerant.
Amino Alcohol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino alcohol group into an amine or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2,4-difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol: Similar structure but with a single fluorine atom.
trans-2-{[(2,4-Difluorophenoxy)methyl]amino}cyclobutan-1-ol: Similar structure with an ether linkage instead of a direct phenyl group.
Uniqueness
- The presence of two fluorine atoms in the 2,4-difluorophenyl group enhances the compound’s stability and reactivity.
- The cyclobutane ring provides a rigid framework, which can influence the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(1R,2R)-2-[(2,4-difluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(10)15/h1-2,5,10-11,14-15H,3-4,6H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRIYVQCGFCSAK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)


![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)
![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)

![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)
